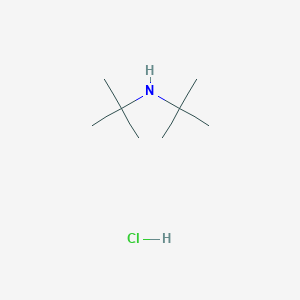

Di-tert-butylamine Hydrochloride

Description

Di-tert-butylamine hydrochloride (CAS: 37451-68-6) is a tertiary amine hydrochloride derivative characterized by two bulky tert-butyl groups attached to the nitrogen atom. This structural configuration confers significant steric hindrance, influencing its solubility, stability, and reactivity. The compound is commonly employed in organic synthesis as a catalyst or intermediate, particularly in reactions requiring controlled basicity . Its hydrochloride form enhances stability and solubility in polar solvents compared to the free amine. Key synonyms include tert-butylamine hydrochloride and 2-methylpropan-2-amine hydrochloride .

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

N-tert-butyl-2-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;1H |

InChI Key |

MOLDZOIISGAJFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of Isobutene with Ammonia

A well-documented industrial route for tert-butylamine involves the reaction of isobutene with ammonia over acidic heterogeneous catalysts such as silica-alumina or zeolitic catalysts under high temperature and pressure conditions (200–350°C, 40–700 bar) in fixed-bed or tube bundle reactors. The process is exothermic and equilibrium-limited, requiring precise temperature control to optimize yield and selectivity.

- Catalyst: Silica-alumina catalyst with adjusted Si/Al ratio, steam dealuminated, crystallinity ≥95%, Na2O content <0.2 wt.%.

- Reaction Conditions:

- Temperature: 200–350°C

- Pressure: 40–700 bar (typical ~150 bar)

- Molar ratio NH3:isobutene: 1:1 to 5:1, often optimized at 2:1.

- Reactor Types: Fixed-bed reactors, tube bundle reactors with heat transfer media to maintain nearly constant temperature.

- Product Purity: >99.7 wt.% tert-butylamine after distillation and recycling of unreacted gases.

- Catalyst Life: >200 hours, with low coking rates (<1% in 200 hours).

While this process is optimized for tert-butylamine, similar catalytic amination principles can be applied or adapted for di-tert-butylamine synthesis by modifying the alkylating agents or reaction conditions.

Alkylation of Ammonia or Primary Amines

Another synthetic approach involves alkylation of ammonia or primary amines with tert-butyl halides or related alkylating agents under catalytic conditions. For example, the formation of N-tert-butyl amides via reaction of tert-butyl bromide with amides catalyzed by copper salts has been reported, indicating the feasibility of tert-butyl group transfer under mild conditions. This suggests that di-tert-butylamine could be synthesized by controlled alkylation of tert-butylamine or ammonia with tert-butyl electrophiles.

Preparation of Di-tert-butylamine Hydrochloride

Once di-tert-butylamine is obtained, its hydrochloride salt is prepared by reaction with hydrochloric acid under anhydrous or controlled conditions. The hydrochloride salt formation is a straightforward acid-base reaction, often performed in organic solvents or neat conditions.

Reaction with Hydrochloric Acid

- Procedure: Di-tert-butylamine is dissolved in an appropriate solvent (e.g., ether, dichloromethane), and an equimolar amount of hydrochloric acid gas or aqueous hydrochloric acid is added.

- Conditions: Typically performed at low temperature to avoid side reactions and to control crystallization.

- Isolation: The this compound precipitates as a solid salt, which is filtered, washed, and dried.

This method yields high-purity this compound suitable for further synthetic applications.

Byproduct Formation and Purification

During related syntheses, such as the preparation of bis(tertiary-butylamino)silane, this compound appears as a byproduct. The process involves reacting tert-butylamine with dichlorosilane under anhydrous conditions, producing a liquid mixture containing the desired silane and this compound salt. Filtration separates the salt as a filter cake, which can be washed with tert-butylamine to recover product and minimize waste.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Di-tert-butylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form di-tert-butyliminoxyl.

Reduction: Reduction of di-tert-butyliminoxyl with phenylhydrazine yields di-tert-butylamine.

Substitution: It can participate in substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen, Raney nickel, and phenylhydrazine. The major products formed from these reactions are di-tert-butyliminoxyl and di-tert-butylamine .

Scientific Research Applications

Di-tert-butylamine Hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of amine-related biological processes.

Medicine: It is involved in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of rubber accelerators and pesticides.

Mechanism of Action

The mechanism of action of Di-tert-butylamine Hydrochloride involves its interaction with molecular targets and pathways. It acts as a base in various chemical reactions, facilitating the formation of desired products. The molecular targets include amine receptors and enzymes involved in amine metabolism .

Comparison with Similar Compounds

Key Observations :

- Di-tert-butylamine HCl’s steric bulk limits its nucleophilicity compared to dibutylamine HCl, which has linear chains and higher conformational flexibility .

Physicochemical Properties

Data inferred from analogous hydrochlorides (e.g., Verapamil HCl, Amitriptyline HCl) suggest trends in thermal behavior and solubility :

| Property | Di-tert-butylamine HCl | Dibutylamine HCl | t-Butylamine HCl |

|---|---|---|---|

| Melting Point | ~250–270°C (decomposes) | ~180–200°C | ~220–240°C |

| Solubility in Water | Moderate (1–10 g/L) | High (>50 g/L) | Moderate (5–20 g/L) |

| Hygroscopicity | Low | Moderate | High |

Thermal Stability : Di-tert-butylamine HCl exhibits higher decomposition temperatures than dibutylamine HCl due to steric protection of the amine group .

Analytical Differentiation

FT-IR and DSC data for related hydrochlorides highlight distinct spectral features:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-tert-butylamine Hydrochloride, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via quaternization of di-tert-butylamine using hydrochloric acid in polar solvents (e.g., ethanol or water). Purity validation requires a combination of techniques:

- HPLC with UV detection (λ = 210–220 nm) to assess organic impurities.

- 1H/13C NMR to confirm structural integrity and detect residual solvents.

- Karl Fischer titration to quantify water content, critical for hygroscopic hydrochloride salts.

- Elemental analysis (C, H, N, Cl) to verify stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

- Fourier-transform infrared spectroscopy (FTIR) to identify N-H and C-Cl stretching vibrations (≈2500 cm⁻¹ and 700 cm⁻¹, respectively).

- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles.

- X-ray crystallography for solid-state structure elucidation, particularly if polymorphism is a concern .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation.

- Conduct periodic accelerated stability studies (40°C/75% relative humidity for 6 months) to assess long-term storage conditions.

- Use desiccants (e.g., silica gel) in storage vials to minimize moisture uptake.

- Avoid prolonged exposure to light, as tertiary amine hydrochlorides may undergo photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound, such as ozonation pathways?

- Methodological Answer : Conflicting mechanistic proposals (e.g., nitroxide vs. amine oxide pathways in ozonation) can be addressed via:

- Isotopic labeling : Use 18O-labeled ozone or 15N-labeled amine to track oxygen/nitrogen incorporation in products.

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational modeling : Density functional theory (DFT) calculations to evaluate transition-state energetics for competing pathways .

Q. What experimental design considerations are critical when studying the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to avoid proton exchange, which can disrupt chiral environments.

- Catalyst loading optimization : Screen 1–10 mol% catalyst to balance efficiency and cost.

- Substrate scope analysis : Test sterically hindered and electron-deficient substrates to evaluate catalyst robustness.

- Enantiomeric excess (ee) determination : Use chiral HPLC or NMR with europium shift reagents for accurate quantification .

Q. How can byproducts from oxidation reactions of this compound be identified and quantified?

- Methodological Answer :

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile byproducts (e.g., tert-butyl nitroxides) using electron ionization.

- Liquid chromatography-tandem MS (LC-MS/MS) : Detect non-volatile polar species (e.g., hydroxylamines) with electrospray ionization.

- Nuclear Overhauser effect spectroscopy (NOESY) : Confirm spatial proximity of intermediates in complex reaction mixtures.

- Reference standards : Synthesize or procure authentic samples of suspected byproducts (e.g., tert-butylamine derivatives) for spiking experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound-mediated reactions?

- Methodological Answer :

- Reproducibility checks : Repeat experiments under identical conditions (temperature, humidity, equipment calibration).

- Byproduct profiling : Compare impurity levels across studies using high-resolution MS to identify unaccounted side reactions.

- Statistical analysis : Apply ANOVA or t-tests to determine if variations are statistically significant.

- Literature meta-analysis : Cross-reference solvent systems and reagent grades (e.g., HPLC vs. technical grade) that may impact yields .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in catalytic studies?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Respiratory protection (e.g., N95 masks) is mandatory for powder handling.

- Spill management : Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.